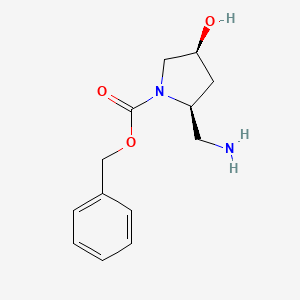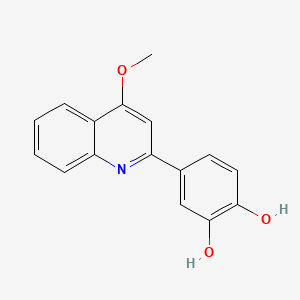![molecular formula C23H28FN3O B1141602 4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile CAS No. 1227685-31-5](/img/structure/B1141602.png)
4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a fluoroaniline group, a methyl group, and a propan-2-yloxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Preparation of 3-Fluoroaniline: This can be synthesized by the hydrogenation of 4-nitrofluorobenzene.
Formation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Coupling Reactions: The fluoroaniline group is coupled with the piperidine intermediate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoroaniline group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The fluoroaniline group can bind to enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the propan-2-yloxyphenylmethyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler compound with a similar fluoroaniline group.
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Phenylmethyl Derivatives: Compounds with similar phenylmethyl groups.
Uniqueness
4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
1227685-31-5 |
|---|---|
Molecular Formula |
C23H28FN3O |
Molecular Weight |
381.4863232 |
Synonyms |
4-((3-Fluorophenyl)aMino)-1-(3-isopropoxybenzyl)-2-Methylpiperidine-4-carbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




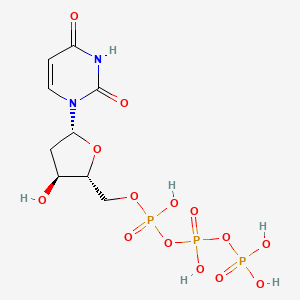
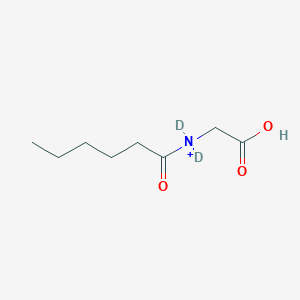
![6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1141527.png)
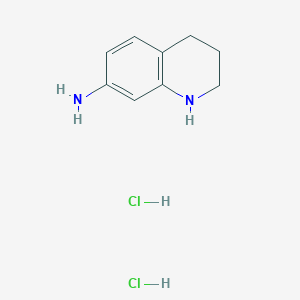
![3-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141531.png)
